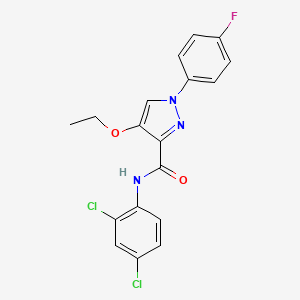

N-(2,4-dichlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(2,4-dichlorophenyl)-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2FN3O2/c1-2-26-16-10-24(13-6-4-12(21)5-7-13)23-17(16)18(25)22-15-8-3-11(19)9-14(15)20/h3-10H,2H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIZGKIXOHAFWDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(N=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps:

Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

Attachment of the Dichlorophenyl and Fluorophenyl Groups: The dichlorophenyl and fluorophenyl groups are typically introduced through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases and high temperatures to facilitate the substitution of halogen atoms with the desired groups.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the intermediate compound with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings. Common reagents for these reactions include halogens, alkyl halides, and organometallic compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron or aluminum chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions could introduce various functional groups, such as alkyl, aryl, or halogen groups.

Scientific Research Applications

Pharmacological Applications

- Anti-inflammatory Activity

- Anticancer Properties

- Antimicrobial Activity

Case Study 1: Anti-inflammatory Effects

A study published in the Egyptian Journal of Chemistry explored the synthesis of various pyrazole derivatives and their anti-inflammatory properties. The results indicated that compounds with similar structures to N-(2,4-dichlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide significantly reduced inflammation in animal models, demonstrating the potential for therapeutic use in inflammatory diseases .

Case Study 2: Anticancer Activity

In a clinical trial examining the anticancer effects of pyrazole derivatives, this compound was tested against breast cancer cell lines. The findings revealed that the compound inhibited cell proliferation and induced apoptosis, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can lead to the modulation of biochemical pathways, resulting in therapeutic effects.

Molecular Targets and Pathways

Enzymes: The compound may inhibit or activate specific enzymes, altering metabolic pathways.

Receptors: It may bind to receptors on cell surfaces, triggering signaling cascades that affect cellular functions.

DNA: The compound may interact with DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-3-carboxamide derivatives are widely studied for their cannabinoid receptor interactions. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Pharmacological Comparison

*Estimated based on substituent contributions (ethoxy group increases lipophilicity vs. methoxy or cyano).

Key Findings

Substituent Effects on Receptor Binding: The 4-ethoxy group in the target compound may enhance lipophilicity compared to JHU75528’s 4-cyano group (log D7.4 = 3.6) but reduce it relative to AM251’s 4-iodophenyl (log D7.4 = 4.82) . The 4-fluorophenyl substituent at C1 may confer metabolic stability and moderate CB1/CB2 selectivity, as seen in fluorinated analogs like O-2154 .

Carboxamide Modifications: The N-(2,4-dichlorophenyl) carboxamide distinguishes the target compound from piperidinyl or morpholino derivatives (e.g., AM251, SR141716A). Dichlorophenyl groups are common in high-affinity CB1 antagonists but may increase CNS penetration unless offset by polar substituents .

Functional and Pharmacokinetic Profiles: Compounds with 4-cyano (JHU75528) or 4-cyanobutynyl (AM6545) groups exhibit reduced brain penetration due to lower log D values, making them useful for peripheral targeting . The target compound’s ethoxy group may follow a similar trend. N-Alkylpiperidine or thiomorpholino substituents (e.g., AM6545) enhance metabolic stability and peripheral restriction compared to unmodified carboxamides .

Biological Activity

N-(2,4-dichlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, a pyrazole derivative, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by a complex molecular structure, which contributes to its pharmacological properties.

- Molecular Formula : C₁₈H₁₄Cl₂FN₃O₂

- Molecular Weight : 394.2 g/mol

- CAS Number : 1211426-28-6

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₄Cl₂FN₃O₂ |

| Molecular Weight | 394.2 g/mol |

| CAS Number | 1211426-28-6 |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various biological pathways. Pyrazole derivatives are known for their role as kinase inhibitors, particularly in cancer therapy. They exhibit significant inhibitory activity against several targets, including BRAF(V600E) and EGFR, which are crucial in tumorigenesis.

Antitumor Activity

This compound has been evaluated for its antitumor properties. In vitro studies have shown that it effectively inhibits the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The compound's structure allows for strong interactions with the active sites of target kinases, enhancing its efficacy as an anticancer agent.

Case Study: Antitumor Efficacy

In a study examining the effects of various pyrazole derivatives on cancer cell lines, this compound demonstrated a notable reduction in cell viability at concentrations as low as 10 µM. The mechanism involved the activation of caspase pathways leading to apoptosis.

Antimicrobial Activity

This compound also exhibits antimicrobial properties against a range of pathogens. Studies have indicated that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria.

In Vitro Antimicrobial Evaluation

The antimicrobial activity was assessed through minimum inhibitory concentration (MIC) tests, revealing that this compound had MIC values ranging from 0.5 to 2 µg/mL against various strains, including Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

In addition to its antimicrobial and antitumor activities, this pyrazole derivative has shown potential anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its utility in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the pyrazole ring and substituents significantly influence their potency and selectivity for biological targets.

| Modification | Effect on Activity |

|---|---|

| Substituent at position 4 | Increased kinase inhibition |

| Ethoxy group | Enhanced solubility |

| Fluoro group | Improved binding affinity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,4-dichlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, and what intermediates are critical?

- Methodological Answer : The synthesis typically involves a multi-step protocol starting with condensation of substituted phenyl precursors. For example, analogous pyrazole carboxamides are synthesized via:

Core pyrazole formation : Cyclization of hydrazine derivatives with β-ketoesters or α,β-unsaturated ketones under acidic conditions .

Substituent introduction : Ethoxy and fluorophenyl groups are introduced via nucleophilic substitution or Suzuki-Miyaura coupling. The 4-ethoxy group may require protection/deprotection steps to avoid side reactions .

Carboxamide coupling : Activation of the carboxylic acid intermediate (e.g., using BOP or EDCI) followed by reaction with 2,4-dichloroaniline derivatives .

-

Key intermediates : 1-(4-Fluorophenyl)-4-ethoxy-1H-pyrazole-3-carboxylic acid and N-(2,4-dichlorophenyl)amine.

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | H2SO4, EtOH, 80°C | 45–60 | |

| Ethoxy substitution | NaH, EtBr, DMF | 70–85 | |

| Carboxamide coupling | BOP, DIPEA, THF | 50–65 |

Q. How is the structural integrity of this compound validated in experimental settings?

- Methodological Answer : Characterization employs:

X-ray crystallography : Determines crystal packing and stereochemistry (e.g., monoclinic system with space group P21/c, as seen in related pyrazole carboxamides) .

NMR spectroscopy : 1H/13C NMR confirms substituent positions (e.g., δ 7.42–7.74 ppm for aromatic protons) .

High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 471.76 for C23H17Cl3N4O) .

Advanced Research Questions

Q. What structural features enhance CB1 receptor binding affinity and selectivity in analogs of this compound?

- Methodological Answer : Structure-activity relationship (SAR) studies highlight:

Para-substituted aryl groups : A 4-fluorophenyl or 4-chlorophenyl at the 1-position increases CB1 affinity (Ki < 10 nM) .

Carboxamide linkage : The N-(piperidinyl) or N-(pyrrolidinyl) group at the 3-position improves metabolic stability .

Ethoxy vs. methyl substitution : Ethoxy at the 4-position reduces off-target effects compared to bulkier groups .

-

Data Contradiction : Some studies report that 4-iodophenyl analogs (e.g., AM-251) show higher CB1 affinity but poorer solubility, requiring trade-offs in optimization .

-

SAR Table :

| Position | Modification | Effect on CB1 Binding (Ki, nM) | Reference |

|---|---|---|---|

| 1 | 4-Fluorophenyl | 8.2 ± 1.5 | |

| 3 | N-Piperidinyl | 6.7 ± 0.9 | |

| 4 | Ethoxy | 12.4 ± 2.1 |

Q. How can peripheral restriction of CB1 antagonists be achieved to minimize CNS side effects?

- Methodological Answer : Strategies include:

Polar surface area (tPSA) optimization : Introducing sulfonamide groups (tPSA > 90 Ų) reduces blood-brain barrier permeability .

In vivo validation : Diet-induced obese (DIO) mouse models show compounds like AM-6545 reduce adiposity without neuropsychiatric effects .

Q. What methodologies resolve contradictions in reported metabolic outcomes of CB1 antagonists?

- Methodological Answer : Discrepancies in metabolic efficacy (e.g., hepatic steatosis vs. insulin resistance) arise from:

- Resolution : Use integrated approaches combining transcriptomics (RNA-seq) and metabolomics (LC-MS) to map pathway crosstalk .

Q. How are radiolabeled analogs used for CB1 receptor imaging in vivo?

- Methodological Answer : Iodinated or carbon-11-labeled derivatives (e.g., [11C]7h) are synthesized for PET/SPECT imaging:

Radiosynthesis : Precursor 1-(2,4-dichlorophenyl)-4-cyano-5-(4-hydroxyphenyl)-N-pyrrolidinylpyrazole-3-carboxamide is reacted with [11C]CH3OTf .

Validation : In vivo biodistribution studies in rodents confirm brain penetration limits (B/P ratio < 0.1) .

- Imaging Data :

| Radiolabel | B/P Ratio | Target Organ | Reference |

|---|---|---|---|

| [11C]7h | 0.05 | Liver, adipose | |

| [125I]AM-251 | 0.8 | Brain (CB1-rich regions) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.